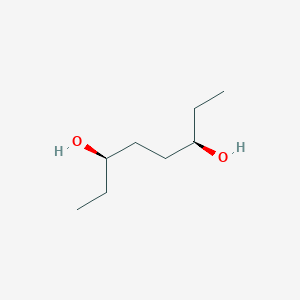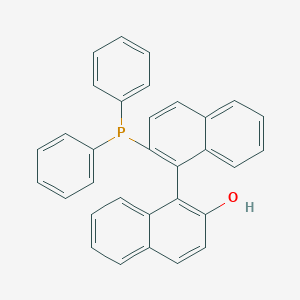
ペルフルオロオクチルリン酸
概要
説明
Perfluorooctyl phosphate is a type of perfluoroalkyl acid (PFAA) and a precursor to more widely known compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These substances are part of a larger group of chemicals referred to as per- and polyfluoroalkyl substances (PFASs), which have been used in various industrial applications and consumer products due to their unique properties, such as oil and water repellence .
Synthesis Analysis
The synthesis of perfluorooctyl phosphate and related compounds is not detailed in the provided papers. However, it is known that these compounds have been produced for their application in consumer products, such as food contact paper and packaging, due to their resistance to grease and oil .
Molecular Structure Analysis
Perfluorooctyl phosphate and related PFASs have a fully fluorinated carbon chain, which is the source of their chemical stability and resistance to degradation. The strength of the carbon-fluorine bonds in these molecules contributes to their persistence in the environment and resistance to biological degradation .
Chemical Reactions Analysis
The environmental occurrence of PFOS, a related compound to perfluorooctyl phosphate, can arise from its direct use as well as from the transformation of precursors such as perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) esters . These precursors can degrade into more stable perfluorinated compounds, contributing to environmental contamination.
Physical and Chemical Properties Analysis
Perfluorooctyl phosphate and related PFASs are characterized by their high chemical and thermal stability, which is attributed to the strong carbon-fluorine bonds. They are resistant to conventional wastewater treatment processes, which makes them persistent in the environment. Their ability to bioaccumulate and undergo biomagnification is also a significant concern .
Relevant Case Studies
Several studies have detected perfluorooctyl phosphate and its precursors in various environmental samples and consumer products. For instance, polyfluoroalkyl phosphate diesters (diPAPs) were detected in food market basket samples in Sweden, indicating the potential for direct and indirect dietary exposure to these compounds . Another study reported the presence of SAmPAP diester in marine sediments, highlighting the importance of PFOS precursors as significant sources of PFOS, particularly in urban marine environments . Additionally, the occurrence of PFASs in human livers with liver cancer was investigated, although no statistically significant differences were found between tumor and non-tumor liver samples .
Implications for Environmental Emissions and Human Exposure
The widespread use and persistence of perfluorooctyl phosphate and related PFASs have led to their ubiquitous presence in the environment and in human tissues. The potential for human exposure through various pathways, including dietary intake and use of consumer products containing PFASs, is a growing concern. Studies have found PFASs in personal care products, which may contribute to human exposure through skin contact . The toxicological effects of these compounds, including their potential to cause adverse health outcomes, are areas of active research .
科学的研究の応用
食用油の汚染と安全性
ペルフルオロアルキル物質(PFAS)は、PFOPを含む、その安定性と独特な物理化学的特性により、消費者および産業用途で広く使用されてきました。しかし、PFASは、ヒトの健康に潜在的な毒性を持つ、新たな有機汚染物質と考えられています。食用油の文脈では、PFASは、原材料、加工、または油接触材料からの移行を通じて、食用油を汚染する可能性があります。 研究者は、ヒトへの曝露を最小限に抑え、安全性を確保するために、食用油中のPFASの発生、汚染レベル、および検出方法を研究してきました .
人工酸素運搬体
ペルフルオロカーボン系人工酸素運搬体は、赤血球代替物としての潜在的な用途から注目を集めています。PFOP誘導体を含むこれらの運搬体は、酸素運搬能力と組織への酸素供給を強化することができます。 臨床応用における特性、安定性、および安全性を最適化するための研究が進行中です .
環境モニタリングと修復
PFASは、PFOPを含む、環境中に永続的に存在します。研究者は、その挙動、運命、および修復戦略を探求しています。 その移動性、分解経路、および除去技術を理解することは、環境保護に不可欠です .
毒性学と健康への影響
研究では、PFAS、特にPFOPのヒトの健康への毒性学的影響を調べています。これらの化合物は組織に蓄積し、さまざまな臓器に影響を与える可能性があります。 研究者は、免疫機能、内分泌かく乱、および発がん性への影響を調べています .
分析方法開発
研究者は、さまざまなマトリックスにおけるPFAS、特にPFOPの検出のための分析方法を継続的に改善しています。 液体クロマトグラフィー質量分析(LC-MS)技術は、環境試料、食品、および生物組織中のこれらの化合物を定量化する上で重要な役割を果たしています .
材料科学と表面コーティング
PFASは、疎水性や疎油性などの独特な表面特性を示します。研究者は、コーティング、繊維、およびその他の材料におけるPFASの使用を探求しています。 PFOP誘導体は、撥水コーティングや防汚繊維に用途が見いだされる可能性があります .
作用機序
Target of Action
Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .
Mode of Action
PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .
Biochemical Pathways
The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .
Pharmacokinetics
Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .
Result of Action
The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .
Action Environment
PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTRDYSPWWJCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |
| Record name | Perfluorooctyl phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558000 | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57678-01-0 | |
| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)






![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)




